N'-(2-Bromobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
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Overview
Description
N’-(2-Bromobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide is an organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Bromobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide typically involves the condensation reaction between 2-bromobenzaldehyde and 4-((4-methylbenzyl)oxy)benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Bromobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(2-Bromobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Chlorobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
- N’-(2-Fluorobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
- N’-(2-Iodobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
Uniqueness
N’-(2-Bromobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
767338-82-9 |
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Molecular Formula |
C22H19BrN2O2 |
Molecular Weight |
423.3 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C22H19BrN2O2/c1-16-6-8-17(9-7-16)15-27-20-12-10-18(11-13-20)22(26)25-24-14-19-4-2-3-5-21(19)23/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
InChI Key |
MBDJGTKWPKHVIF-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3Br |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3Br |
Origin of Product |
United States |
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